rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767407
InChI: InChI=1S/C15H19NO2S/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1
SMILES: COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3
Molecular Formula: C15H19NO2S
Molecular Weight: 277.4 g/mol

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate

CAS No.:

Cat. No.: VC13767407

Molecular Formula: C15H19NO2S

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate -

Specification

Molecular Formula C15H19NO2S
Molecular Weight 277.4 g/mol
IUPAC Name methyl (3aS,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate
Standard InChI InChI=1S/C15H19NO2S/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1
Standard InChI Key YDQXUNLHFXKDQQ-UKRRQHHQSA-N
Isomeric SMILES COC(=O)[C@@]12CN(C[C@@H]1CSC2)CC3=CC=CC=C3
SMILES COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3
Canonical SMILES COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3

Introduction

Chemical Identification and Structural Properties

Basic Identifiers

The compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate. Key identifiers include:

PropertyValue
CAS Registry Number2696257-49-3
Molecular FormulaC₁₅H₁₉NO₂S
Molecular Weight277.38 g/mol
Structural Stereochemistryrel-(3aS,6aR) configuration

The molecular structure integrates a thieno[3,4-c]pyrrole core, a benzyl group at position 5, and a methyl ester at position 3a . The stereochemistry is critical for its interactions in chiral environments, though specific optical rotation data remain undisclosed in public literature.

Hazard CategoryGHS CodeStatement
Acute Oral ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Research Applications

Role in Medicinal Chemistry

Thieno-pyrrole scaffolds are explored for their bioisosteric potential to indole and pyrrole moieties in drug design. Specific applications of this compound include:

  • Intermediate in kinase inhibitor synthesis: The benzyl group may enhance binding to hydrophobic kinase pockets.

  • Protease-resistant peptidomimetics: The rigid bicyclic system mimics peptide backbones while resisting enzymatic degradation.

Case Study: Analog Development

The 2,2-dioxide derivative (C₁₅H₁₉NO₄S, MW 309.4 g/mol) demonstrates enhanced solubility due to sulfone groups, making it a candidate for aqueous-phase reactions. Similarly, the tert-butyl analog (C₁₈H₂₅NO₃, MW 303.40 g/mol) is utilized in solid-phase peptide synthesis .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey ModificationsApplications
Parent Compound (CAS 2696257-49-3)C₁₅H₁₉NO₂SMethyl ester, benzyl groupKinase inhibitor intermediates
2,2-Dioxide Derivative (VC13772055)C₁₅H₁₉NO₄SSulfone groups at C2Solubility-enhanced reactions
tert-Butyl Analog (CAS 2162117-48-6)C₁₈H₂₅NO₃tert-Butyl ester, furan ringPeptide synthesis

Future Directions

Unresolved Questions

  • Stereochemical Impact: How does the rel-(3aS,6aR) configuration affect binding affinity in target proteins?

  • Metabolic Stability: Pharmacokinetic studies are needed to assess hepatic clearance.

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